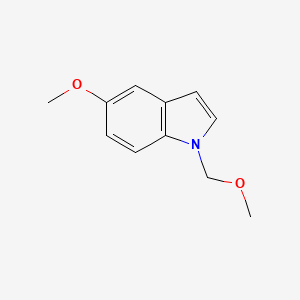

5-Methoxy-1-methoxymethylindole

Description

Contextual Significance of Indole (B1671886) and Methoxyindole Derivatives in Contemporary Organic Chemistry

Indole, a bicyclic aromatic heterocycle, is a fundamental scaffold in a vast array of biologically active compounds. chim.itwikipedia.org Its structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a key component in the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). wikipedia.org The indole nucleus is electron-rich, which contributes to its diverse reactivity and makes it a versatile building block in synthetic organic chemistry. chim.it

The introduction of a methoxy (B1213986) group to the indole ring, creating methoxyindole derivatives, further enhances the electron-rich nature of the molecule and can significantly influence its chemical and biological properties. chim.it Methoxyindoles are prevalent in numerous natural products and have been the subject of extensive research for their potential applications in various fields, including medicine and materials science. chim.it The position of the methoxy group on the indole ring can lead to different isomers with distinct reactivity and biological activity, making the synthesis and study of specific methoxyindoles a key area of interest in contemporary organic chemistry. chim.itnih.gov

Structural Characteristics of 5-Methoxy-1-methoxymethylindole within the Broader Indole Framework

This compound is a derivative of indole characterized by two specific substitutions. The "5-Methoxy" designation indicates that a methoxy group (-OCH3) is attached to the 5th position of the benzene ring of the indole nucleus. The "1-methoxymethyl" designation signifies that a methoxymethyl group (-CH2OCH3) is attached to the nitrogen atom (position 1) of the pyrrole ring.

This particular arrangement of substituents has a notable impact on the molecule's electronic and steric properties. The methoxy group at the 5-position is an electron-donating group, which increases the electron density of the indole ring system, potentially influencing its reactivity in electrophilic substitution reactions. chim.it The methoxymethyl group at the N-1 position serves as a protecting group for the indole nitrogen. This is a common strategy in multi-step organic syntheses to prevent unwanted side reactions at the N-H position of the indole ring. acs.org

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Indole |

| Substituent at Position 5 | Methoxy group (-OCH3) |

| Substituent at Position 1 | Methoxymethyl group (-CH2OCH3) |

Rationale for Dedicated Academic Research on this compound

The dedicated academic research on this compound stems from its utility as a key intermediate in the synthesis of more complex molecules. The strategic placement of the methoxy and methoxymethyl groups allows for controlled and regioselective reactions, making it a valuable tool for organic chemists.

The N-methoxymethyl group provides a stable yet readily removable protecting group, facilitating synthetic transformations at other positions of the indole ring without interference from the acidic N-H proton. Following the desired modifications, this group can be cleaved under specific conditions to yield the N-unsubstituted indole.

Furthermore, the 5-methoxy substituent is a common feature in many biologically active indole alkaloids and synthetic compounds. chim.itnih.gov Therefore, this compound serves as a crucial starting material or intermediate for the synthesis of various target molecules with potential pharmaceutical applications. Research into its properties and reactions helps to develop more efficient and selective synthetic routes to these valuable compounds.

Table 2: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Indole | C8H7N | 117.15 | 52-54 | 253-254 |

| 5-Methoxyindole (B15748) | C9H9NO | 147.17 | 52-55 | 176-178 /17 mmHg |

| 5-Methoxy-1-methyl-1H-indole | C10H11NO | 161.20 | Not available | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-methoxy-1-(methoxymethyl)indole |

InChI |

InChI=1S/C11H13NO2/c1-13-8-12-6-5-9-7-10(14-2)3-4-11(9)12/h3-7H,8H2,1-2H3 |

InChI Key |

AXHIOHSUQCNGAX-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C=CC2=C1C=CC(=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 1 Methoxymethylindole and Analogous Structures

Classical Indole (B1671886) Synthesis Approaches and Their Adaptations

Traditional methods for constructing the indole core remain fundamental in organic synthesis, with various adaptations being employed for methoxy-activated precursors. chim.it

Fischer Indole Synthesis Applications to Methoxy-Activated Indoles

The Fischer indole synthesis is a venerable and widely used method for preparing indoles by heating arylhydrazones with an acid catalyst. thermofisher.combyjus.com This reaction involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes an acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement to yield the indole. byjus.comwikipedia.org A variety of Brønsted and Lewis acids, such as HCl, H₂SO₄, and ZnCl₂, can be employed as catalysts. wikipedia.orgrsc.org

For the synthesis of methoxy-activated indoles, a suitable p-methoxyphenylhydrazine is typically used as the starting material. For instance, the reaction of p-methoxyphenylhydrazine hydrochloride with 2,3-dihydrofuran (B140613) has been used to produce 5-methoxytryptophol, demonstrating a one-step method to an indole with a 5-methoxy substituent. rsc.org

However, the position of the methoxy (B1213986) group on the phenylhydrazine ring can lead to unexpected outcomes. Studies have shown that the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can yield an abnormal product, ethyl 6-chloroindole-2-carboxylate, as the major product instead of the expected ethyl 7-methoxyindole-2-carboxylate. nih.gov This highlights the electronic influence of the methoxy group on the cyclization step.

A general representation of the Fischer indole synthesis for a 5-methoxyindole (B15748) is shown below:

Reaction Scheme: Fischer Indole Synthesis of a 5-Methoxyindole

p-Methoxyphenylhydrazine + Ketone/Aldehyde --(Acid Catalyst)--> 5-Methoxy-substituted Indole

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| p-Methoxyphenylhydrazine hydrochloride | 2,3-Dihydrofuran | Not specified | 5-Methoxytryptophol | rsc.org |

| Ethyl pyruvate 2-methoxyphenylhydrazone | - | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate (minor), Ethyl 6-chloroindole-2-carboxylate (major) | nih.gov |

| m-Anisidine (to form azo-ester intermediate) | Ethyl α-ethylacetoacetate anion | Ethanolic HCl | Ethyl 6-methoxy-3-methylindole-2-carboxylate and 4-methoxy isomer | nih.gov |

This table presents examples of Fischer indole synthesis applied to methoxy-substituted precursors.

Bischler-Möhlau Indole Synthesis Considerations

The Bischler-Möhlau indole synthesis involves the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) to form a 2-aryl-indole. wikipedia.orgchemeurope.com This classical method has historically been limited by harsh reaction conditions and often results in poor yields. wikipedia.org However, recent modifications, including the use of catalysts like lithium bromide and the application of microwave irradiation, have improved its utility. wikipedia.org

In the context of methoxy-activated indoles, the Bischler-Möhlau synthesis would involve the reaction of a methoxy-substituted aniline with an appropriate α-halo ketone. The reaction proceeds through the formation of an α-anilino ketone intermediate, which then undergoes cyclization and aromatization. wikipedia.org While less common than the Fischer synthesis for simple methoxyindoles, it remains a viable route, particularly for the synthesis of 2-arylindoles. researchgate.net

Hemetsberger Indole Synthesis for Methoxyindole Ring Construction

The Hemetsberger indole synthesis, also known as the Hemetsberger–Knittel synthesis, is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.org This method can be effective, with yields often exceeding 70%. wikipedia.org A key advantage is its potential for constructing substituted indoles, including those with methoxy groups. For example, novel methoxy-substituted dihydropyranoindoles have been prepared using the Hemetsberger indole synthesis starting from azido-phenylacrylates derived from methoxy-substituted benzaldehydes. chim.it The reaction is thought to proceed through a nitrene intermediate. wikipedia.org

Modern Catalytic Approaches in Indole Functionalization

Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and selectivity in the formation and functionalization of indole rings.

Copper-Catalyzed Cyclization Strategies for Methoxyindole Formation

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of indoles. One notable application is the synthesis of 5-methoxyindole from 5-bromoindole (B119039) and sodium methoxide (B1231860). google.com This method utilizes a catalyst system composed of a monovalent copper complex and a nitrogen-containing heterocycle, such as phenanthroline. google.com The reaction proceeds at elevated temperatures and can achieve high conversion rates and selectivity. google.com

Copper catalysis is also employed in the synthesis of more complex indole derivatives. For instance, copper-catalyzed C-H activation has been used to prepare 3,3-disubstituted oxindoles from anilides, with atmospheric oxygen serving as the reoxidant. organic-chemistry.org Additionally, copper-catalyzed oxyamination of indoles has been developed to produce 3-aminoindoles and related structures. thieme-connect.de

| Reactants | Catalyst System | Conditions | Product | Yield | Reference |

| 5-Bromoindole, Sodium methoxide in methanol (B129727) | Cuprous bromide, Phenanthroline | 120 °C, 10 h | 5-Methoxyindole | - | google.com |

| 5-Bromoindole, Sodium methoxide in methanol | Cuprous bromide, Phenanthroline, Methylimidazole | 110 °C, 10 h | 5-Methoxyindole | 91% selectivity | google.com |

| Anilides | Cu(OAc)₂·H₂O | Mesitylene, 165 °C | 3,3-Disubstituted oxindoles | up to 92% | organic-chemistry.org |

| Indoles, Davis oxaziridines | CuCl₂ | CH₂Cl₂, r.t. | Oxazolidine products | up to 90% | thieme-connect.de |

This table showcases various copper-catalyzed reactions for the synthesis of indoles and related heterocycles.

Palladium-Mediated Coupling Reactions in Indole Scaffolds

Palladium catalysis is extensively used for the functionalization of the indole nucleus. A significant advancement in the Fischer indole synthesis is the Buchwald modification, which involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate in situ. wikipedia.org This broadens the scope of the classical Fischer synthesis.

Palladium catalysts are also instrumental in direct C-H functionalization of indoles. For example, the palladium-catalyzed reaction of indoles with 2-acetoxymethyl-substituted electron-deficient alkenes allows for the selective installation of an olefin group at the 3-position of the indole ring. nih.gov The specific catalyst system depends on whether the indole nitrogen is protected. nih.gov More recently, palladium-catalyzed meta-C-H allylation of arenes, including those with structures that could be precursors to indoles, has been achieved using a pyrimidine-based template, demonstrating the continuous evolution of palladium-catalyzed C-H activation methodologies. nih.gov

Regioselective Functionalization of the Indole Nucleus

The ability to selectively introduce functional groups at specific positions of the indole ring is paramount in the synthesis of complex indole-containing molecules. The inherent reactivity of the indole nucleus, particularly at the C-3 position, often necessitates the use of directing groups and specific reaction conditions to achieve the desired regioselectivity.

The direct functionalization of the C-2 and C-3 positions of the indole ring can be effectively achieved through metallation followed by quenching with an electrophile. The choice of the N-protecting group plays a crucial role in directing the regioselectivity of this process. For instance, the C-2 arylation of N-unsubstituted indoles can be accomplished by forming an indole magnesium salt in situ, which not only protects the amine but also enhances the nucleophilicity of the indole ring. acs.org This method has been shown to be highly regioselective for the C-2 position. acs.org

Conversely, achieving C-3 arylation of (NH)-indole can be realized by carefully selecting the magnesium base, highlighting the subtle yet powerful influence of reaction conditions on regioselectivity. acs.org Furthermore, the use of a p-methoxyphenylsulfonyl protecting group on the indole nitrogen has been shown to facilitate the formation of an anion at the C-2 position of 2-(1,3-dithian-2-yl)indoles, which can then react efficiently with electrophiles. researchgate.net This contrasts with the corresponding N-phenylsulfonylindole dithiane, demonstrating the electronic influence of the protecting group on the metallation process. researchgate.net

Recent advancements have also demonstrated the direct C-2 carboxylation of 3-substituted indoles using a combined Brønsted base system, which allows for the smooth conversion of various indole derivatives into their corresponding C-2 carboxylated products. elsevierpure.com Additionally, metal-free methods for the trifluoromethylation of indoles at the C-2 position have been developed, offering a more sustainable approach to this transformation. rsc.org

| Position | Methodology | Key Reagents/Conditions | N-Protecting Group Influence | Reference |

|---|---|---|---|---|

| C-2 Arylation | In situ formation of indole magnesium salt followed by Pd-catalyzed arylation | MgO, Pd/Ph3P | N-MgX protects the amine and increases nucleophilicity | acs.org |

| C-3 Arylation | Pd-catalyzed arylation with specific magnesium base | Magnesium base, IMes ligand | Choice of magnesium salt dictates regioselectivity | acs.org |

| C-2 Anion Formation | Metallation of 2-(1,3-dithian-2-yl)indole | - | p-Methoxyphenylsulfonyl group facilitates anion formation | researchgate.net |

| C-2 Carboxylation | Direct carboxylation with a combined Brønsted base | LiO-tBu, CsF, 18-crown-6, CO2 | - | elsevierpure.com |

| C-2 Trifluoromethylation | Metal-free oxidative trifluoromethylation | CF3SO2Na | - | rsc.org |

Functionalization of the benzene (B151609) ring of the indole nucleus, specifically at the C-4 and C-7 positions, presents a significant challenge due to the higher reactivity of the pyrrole (B145914) ring. acs.orgresearchgate.net To overcome this, various strategies involving directing groups have been developed.

The installation of a pivaloyl group at the C-3 position of indole can direct arylation to the C-4 and C-5 positions. acs.orgresearchgate.net Similarly, an N-P(O)tBu2 group on the indole nitrogen can direct arylation to the C-7 and C-6 positions using palladium and copper catalysts, respectively. acs.orgresearchgate.net These directing groups facilitate the chelation of the metal catalyst, bringing it into proximity with the target C-H bond and enabling site-selective activation.

More recent developments include a rhodium-catalyzed method for the direct C-4 functionalization of unprotected indoles, which has been successfully applied in the total synthesis of complex natural products. acs.org Palladium-catalyzed approaches have also been employed for the direct olefination at the C-4 position of tryptophan derivatives and for the C-4 arylation of indoles using glycine (B1666218) as a transient directing group. nih.gov Furthermore, a palladium-catalyzed strategy for the installation of quinone moieties at the C-4 position of 3-formylindoles has been reported. researchgate.net

The synthesis of C-3,C-4-disubstituted indoles has been achieved through a palladium/norbornene-catalyzed cascade reaction involving ortho-amination and ipso-Heck cyclization. nih.gov This method allows for the modular construction of diverse indole products. nih.gov

N-Protection and N-Substitution Strategies in Indole Synthesis

The protection of the indole nitrogen is a critical step in many synthetic sequences, as it prevents unwanted side reactions and can influence the reactivity and regioselectivity of subsequent transformations.

The introduction of a methoxymethyl (MOM) group onto the indole nitrogen is a common N-protection strategy. While specific procedures for the N-methoxymethylation of 5-methoxyindole to form 5-Methoxy-1-methoxymethylindole are not extensively detailed in the provided search results, general methods for N-alkylation of indoles can be inferred. For instance, the enantioselective N-alkylation of indoles with aldimines can be catalyzed by a dinuclear zinc-ProPhenol complex under mild conditions. nih.gov Another approach involves the use of dimethyl carbonate (DMC) as a non-toxic methylating agent, often in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). st-andrews.ac.uk K2CO3 has also been shown to promote the highly selective N-hydroxymethylation of indoles, which could potentially be a precursor for methoxymethylation. researchgate.net

The nature of the N-protecting group significantly impacts the reactivity and regioselectivity of indole functionalization. As previously mentioned, a p-methoxyphenylsulfonyl group facilitates C-2 metallation, while a pivaloyl group at C-3 directs functionalization to the C-4 and C-5 positions. researchgate.netacs.orgresearchgate.net

The presence of an N-protecting group can also influence the outcome of annulation reactions. In gold-catalyzed annulations of 3-aryloxy alkynyl indoles, electron-donating protecting groups favor a 1,2-alkenyl migration pathway, while electron-withdrawing groups lead to nucleophilic addition of water. rsc.org Furthermore, changing the protecting group from a phenylsulfonyl to a methoxymethyl group can suppress unwanted side reactions in the preparation of substrates for azepinoindole synthesis. researchgate.net The 2-phenylsulfonylethyl group has been identified as a useful protecting group that is readily removed under basic conditions. researchgate.net

The choice of N-protecting group is also crucial in directing the site of functionalization. For example, the installation of an N-P(O)tBu2 group directs arylation to the C-7 position. acs.orgresearchgate.net This highlights the power of directing groups in overcoming the inherent reactivity patterns of the indole nucleus.

| N-Protecting Group | Influence on Reactivity/Regiocontrol | Example Reaction | Reference |

|---|---|---|---|

| p-Methoxyphenylsulfonyl | Facilitates C-2 metallation | Anion formation of 2-(1,3-dithian-2-yl)indoles | researchgate.net |

| Pivaloyl (at C-3) | Directs arylation to C-4 and C-5 | Direct arylation of the indole benzene core | acs.orgresearchgate.net |

| N-P(O)tBu2 | Directs arylation to C-7 and C-6 | Palladium and copper-catalyzed arylation | acs.orgresearchgate.net |

| Methoxymethyl | Suppresses unwanted side reactions | Preparation of RCM substrates for azepinoindole synthesis | researchgate.net |

| 2-Phenylsulfonylethyl | Readily removed under basic conditions | N-protection during indole synthesis | researchgate.net |

| Electron-donating vs. Electron-withdrawing | Dictates reaction pathway in annulations | Gold-catalyzed annulations of 3-aryloxy alkynyl indoles | rsc.org |

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of key precursors, most notably 5-methoxyindole. Several synthetic routes to 5-methoxyindole have been reported.

One common method involves the dehydrogenation of 5-methoxyindoline (B1354788). rsc.orgprepchem.com This can be achieved by reacting 5-methoxyindoline with a palladium-charcoal catalyst in a high-boiling solvent like mesitylene, affording 5-methoxyindole in high yield. prepchem.com The precursor, 5-methoxyindoline, can be prepared from indoline (B122111) through a sequence of acetylation, nitration, reduction, diazotization, hydroxylation, methylation, and deacetylation. rsc.org

Another approach starts from 5-methoxy-2-oxindole. chemicalbook.comchemicalbook.com This involves the chlorination of 5-methoxy-2-oxindole followed by catalytic reduction of the resulting chloro intermediate to yield 5-methoxyindole. chemicalbook.comchemicalbook.com

The first synthesis of 5-methoxyindole was reported in 1886 by Windaus and his team, who achieved this by reacting indole with methanol under acidic conditions. guidechem.com

Preparation of 5-Methoxyindole from Halogenated Precursors

A prevalent method for synthesizing 5-methoxyindole involves the utilization of halogenated indole precursors. One notable approach is the reaction of 5-bromoindole with a methanol solution of sodium methoxide. google.com This process is facilitated by a catalyst system comprising a nitrogen-containing heterocycle and a monovalent copper complex. google.com The reaction is typically conducted at temperatures ranging from 80-120 °C for 5-10 hours. google.com This method has demonstrated high reaction selectivity and a conversion rate of over 95% for the one-step synthesis of 5-methoxyindole from 5-bromoindole. google.com

Another strategy involves the dehydration of 5-chloro-indoline using chloranil (B122849) to produce 5-chloro-indole. prepchem.com However, the high cost of chloranil can make this process less economically viable for large-scale production. prepchem.com

The following table summarizes the reaction conditions for the synthesis of 5-methoxyindole from 5-bromoindole.

| Precursor | Reagents | Catalyst | Temperature (°C) | Time (h) | Conversion Rate (%) | Selectivity (%) |

| 5-Bromoindole | Sodium methoxide in methanol | Phenanthroline, methylimidazole, cuprous bromide | 110 | 10 | 96.4 | 91 |

| 5-Bromoindole | Sodium methoxide in methanol | Phenanthroline, cuprous bromide | 120 | 10 | >95 | Not specified |

Synthesis of N-Protected Methoxyindoles

The protection of the indole nitrogen is a crucial step in the synthesis of many complex indole derivatives, preventing unwanted side reactions and allowing for regioselective functionalization. A common method for the N-alkylation of indoles involves the use of alkyl halides in the presence of a base. For instance, 5-methoxyindole can be treated with sodium hydroxide (B78521) and phenylsulfonyl chloride to yield 5-methoxy-1-(phenylsulfonyl)indole in excellent yields. chemicalbook.com

The choice of the protecting group and the reaction conditions can significantly influence the outcome of the synthesis. For example, N-methoxyindoles are often prepared by methylating the corresponding N-hydroxyindole with reagents like dimethyl sulfate (B86663) or methyl iodide. nih.gov However, these reactions are not always high-yielding. nih.gov An alternative one-pot, two-step method involves the use of sodium tert-pentoxide followed by the addition of an electrophile to synthesize N-alkoxyindoles from alkyl 2-(2-nitroaryl)-2-butenoates. nih.gov

The nitration of N-protected indoles is another important transformation. Treatment of N-protected indoles with acetyl nitrate (B79036) at low temperatures can afford the corresponding 3-nitroindoles in good to excellent yields. researchgate.net The N-acetyl group can later be removed using a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). researchgate.netchemicalbook.com

Below is a table detailing various N-alkylation and N-protection reactions of indole derivatives.

| Indole Derivative | Reagent | Protecting Group | Product |

| 5-Methoxyindole | Phenylsulfonyl chloride, NaOH, tetrabutylammonium (B224687) bromide | Phenylsulfonyl | 5-Methoxy-1-(phenylsulfonyl)indole |

| N-Hydroxyindole | Methyl iodide | Methyl | N-Methoxyindole |

| Alkyl 2-(2-nitroaryl)-2-butenoate | Sodium tert-pentoxide, electrophile | Alkoxy | N-Alkoxyindole |

| N-Protected Indoles | Acetyl nitrate | Acetyl | N-Acetyl-3-nitroindole |

Routes to 3-Methoxymethylindole and its Derivatives

The functionalization of the C3 position of the indole ring is of great interest as many biologically active indole alkaloids possess a substituent at this position. One approach to introduce a methoxymethyl group at the C3 position involves the reaction of the corresponding indole with an appropriate electrophile.

For the synthesis of trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives, a Friedel–Crafts hydroxyalkylation of indoles with trifluoromethyl ketones can be employed. d-nb.info This reaction can be catalyzed by an organic base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (TMG) or by cesium carbonate in acetonitrile. d-nb.info A gram-scale synthesis of 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol has been achieved with a 98% yield by reacting 5-methoxyindole with 2,2,2-trifluoroacetophenone (B138007) in the presence of potassium carbonate and tetrabutylphosphonium (B1682233) bromide in water. d-nb.info

The synthesis of 5-methoxytryptamine, a precursor for melatonin, often involves the introduction of a two-carbon chain at the C3 position. One method starts from 3-(2-iodoethyl)-5-methoxyindole, which is reacted with 1-methyl-benzylamine followed by catalytic debenzylation to yield 5-methoxytryptamine. chemicalbook.com Another route involves the hydrolysis and decarboxylation of 2-carboxyethyl-3-(2-phthalimidoethyl)-5-methoxy-indole using sodium hydroxide and sulfuric acid to produce raw 5-methoxytryptamine. google.com

The following table outlines synthetic routes to C3-functionalized indole derivatives.

| Starting Indole | Reagent(s) | Product |

| 5-Methoxyindole | 2,2,2-Trifluoroacetophenone, K₂CO₃, n-Bu₄PBr | 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol |

| 3-(2-Iodoethyl)-5-methoxyindole | 1-Methyl-benzylamine; H₂, Pd/C | 5-Methoxytryptamine |

| 2-Carboxyethyl-3-(2-phthalimidoethyl)-5-methoxy-indole | NaOH, H₂SO₄ | 5-Methoxytryptamine |

Chemical Reactivity and Transformation Mechanisms of 5 Methoxy 1 Methoxymethylindole

Electrophilic Aromatic Substitution Patterns in Methoxyindoles

The indole (B1671886) ring is an electron-rich aromatic system, and the presence of a methoxy (B1213986) group at the 5-position further enhances its nucleophilicity, making it highly susceptible to electrophilic aromatic substitution. The N1-methoxymethyl group serves as a protecting group, preventing N-substitution and directing electrophilic attack to the pyrrole (B145914) ring.

Electrophilic substitution on 5-methoxyindoles predominantly occurs at the C3 position, which is the most electron-rich site. Common electrophilic substitution reactions include the Vilsmeier-Haack reaction, Friedel-Crafts acylation, and the Mannich reaction.

The Vilsmeier-Haack reaction introduces a formyl group at the C3 position. This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). pcbiochemres.com The reaction of indoles with the Vilsmeier reagent is a classic and efficient method for 3-formylation. pcbiochemres.com

Friedel-Crafts acylation allows for the introduction of an acyl group to the indole ring, typically at the C3 position. This reaction involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com The products of this reaction, 3-acylindoles, are versatile intermediates in organic synthesis.

The Mannich reaction is a powerful method for the aminomethylation of indoles. The reaction of an active hydrogen compound, an amine, and formaldehyde leads to the formation of a C-C bond. nih.gov For indoles, this typically results in the introduction of a dimethylaminomethyl group at the C3 position, yielding a gramine (B1672134) analog. arkat-usa.org

Below is a table summarizing typical electrophilic aromatic substitution reactions on methoxyindoles.

| Reaction Type | Electrophile/Reagents | Typical Position of Substitution |

| Vilsmeier-Haack | POCl₃, DMF | C3 |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | C3 |

| Mannich Reaction | CH₂O, R₂NH | C3 |

Nucleophilic Reactions at the Indole Ring and Side Chains

While the indole ring itself is electron-rich and thus not prone to direct nucleophilic attack, nucleophilic reactions can occur at specific positions under certain conditions or on side chains. One of the most significant nucleophilic reactions involving 1-substituted indoles is lithiation at the C2 position.

The N1-methoxymethyl group can direct metallation to the C2 position. Treatment of 1-(methoxymethyl)indole with a strong base like tert-butyllithium results in the abstraction of the proton at C2, forming a 2-lithio-1-methoxymethylindole intermediate. This nucleophilic species can then react with various electrophiles to introduce substituents at the C2 position.

Oxidative Transformations of the Indole Core and Substituents

The electron-rich nature of the indole nucleus makes it susceptible to oxidation. The outcome of the oxidation reaction is highly dependent on the oxidant used and the reaction conditions. Common oxidizing agents for indoles include lead tetraacetate.

Lead tetraacetate is a versatile oxidizing agent that has been used for various transformations, including the cleavage of 1,2-diols and the oxidative decarboxylation of carboxylic acids. juniperpublishers.com Its application to indole derivatives can lead to a range of oxidized products.

Acid-Catalyzed Reactions and Rearrangements involving Methoxymethyl Indoles

In the presence of acid, 5-Methoxy-1-methoxymethylindole can undergo several important transformations. These include the deprotection of the N1-methoxymethyl group and participation in cyclization reactions such as the Pictet-Spengler reaction.

The acid-catalyzed removal of the methoxymethyl group is a common deprotection strategy. Treatment with acids like triflic acid can efficiently cleave the N-CH₂OCH₃ bond, regenerating the N-H indole. clockss.org

The Pictet-Spengler reaction is a key acid-catalyzed reaction for the synthesis of β-carbolines. This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization. wikipedia.org 5-Methoxytryptamine, which can be derived from this compound, is a common substrate for this reaction. nih.gov The reaction is believed to proceed through the formation of an iminium ion, which then undergoes cyclization onto the electron-rich indole ring. wikipedia.org

Under acidic conditions, dimerization of methoxy-substituted indenes has been observed, suggesting that similar reactions could potentially occur with methoxyindoles, leading to the formation of di- or tri-indolylmethanes. semanticscholar.orgresearchgate.net

| Reaction Type | Reagents/Conditions | Product Type |

| Deprotection | Triflic Acid | N-H Indole |

| Pictet-Spengler | Aldehyde/Ketone, Acid | β-Carboline |

| Dimerization/Trimerization | Acid | Di/Tri-indolylmethanes |

Mechanistic Investigations of Specific Reactions

The mechanisms of the reactions involving this compound are of significant interest for understanding and controlling the reaction outcomes.

The mechanism of the Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, a chloromethyleneiminium salt, which acts as the electrophile. The indole nucleus then attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the corresponding aldehyde. Kinetic studies of the Vilsmeier-Haack acetylation of indoles suggest that the reaction can proceed via direct attack on the nitrogen atom, with the order of susceptibility to the electrophile being C-3 > N-1 > C-2. rsc.org

The Pictet-Spengler reaction mechanism is generally understood to involve the initial formation of an imine from the tryptamine and the carbonyl compound, which then gets protonated to form an electrophilic iminium ion. The indole ring then acts as a nucleophile, attacking the iminium ion to form a spiroindolenine intermediate. This intermediate then rearranges to form the final β-carboline product. wikipedia.orgebrary.netclockss.org The reaction of tryptamine and 5-methoxytryptamine with optically pure malonaldehyde monocycloacetals has been shown to produce (R)-carbolines in high yield after condensation and removal of the chiral auxiliary. nih.gov

Oxidation reactions of indoles can proceed through various mechanisms depending on the oxidant. The electrochemical oxidation of L-tryptophan, a related indole derivative, is proposed to involve a two-electron, two-proton process. The oxidation of melatonin by myeloperoxidase, an enzyme found in neutrophils, generates indole ring cleavage metabolites. Mechanistic studies of the oxidation of oxyhemoglobin by peroxynitrite have shown the formation of an oxoiron(iv)hemoglobin intermediate. nih.gov

Derivatization and Analog Synthesis Strategies Based on 5 Methoxy 1 Methoxymethylindole

Functionalization and Elaboration at the Indole (B1671886) C-3 Position

The C-3 position of the indole ring in 5-methoxy-1-methoxymethylindole is highly susceptible to electrophilic substitution, making it a prime location for introducing a wide range of functional groups. This reactivity is fundamental to altering the chemical and biological characteristics of the resulting molecules. nih.gov

A frequently employed method for functionalizing the C-3 position is the Vilsmeier-Haack reaction . jk-sci.comwikipedia.orgcambridge.orgijpcbs.comorganic-chemistry.org This reaction introduces a formyl group, yielding 5-methoxy-1H-indole-3-carbaldehyde, which is a key intermediate for further chemical elaborations. dergipark.org.trbldpharm.com For example, this aldehyde can undergo condensation reactions with various nucleophiles to build more complex molecular architectures.

Another significant C-3 functionalization is the Mannich reaction , which installs an aminomethyl group. gijash.com The resulting gramine (B1672134) derivatives are crucial precursors for synthesizing more intricate molecules by allowing the introduction of various side chains at the C-3 position. gijash.comresearchgate.net

Furthermore, the C-3 position can undergo Friedel-Crafts hydroxyalkylation with trifluoromethyl ketones. This reaction, often catalyzed by an organic base, leads to the formation of trifluoromethyl(indolyl)phenylmethanols. d-nb.info These reactions broaden the diversity of accessible derivatives, enabling the precise adjustment of their electronic and steric properties.

| Reaction | Reagents | Product Type |

| Vilsmeier-Haack | POCl₃, DMF | C-3 Formylation |

| Mannich Reaction | Formaldehyde, Secondary Amine | C-3 Aminomethylation (Gramine derivative) |

| Friedel-Crafts Hydroxyalkylation | Trifluoromethyl ketone, Base | C-3 Hydroxyalkylation |

Modifications of the 5-Methoxy Group and its Chemical Lability

The 5-methoxy group plays a crucial role in defining the electronic properties of the indole ring, thereby influencing its reactivity and potential biological interactions. chim.itmdpi.com Modifications of this group are a common strategy to probe its impact on the activity of derived compounds.

The principal transformation of the 5-methoxy group is its cleavage to the corresponding 5-hydroxyindole. This demethylation is often carried out using potent Lewis acids. The resulting hydroxyl group provides a new site for functionalization, such as alkylation to form different alkoxy groups, or conversion into esters and ethers.

The chemical lability of the 5-methoxy group, particularly under acidic conditions, necessitates careful planning in multi-step syntheses to prevent its unintended removal. nih.gov However, this lability can also be strategically exploited. A methoxy (B1213986) group can be used to direct reactions or provide certain physical properties before being removed in a later synthetic step. The presence and position of methoxy groups can significantly influence the biological activity of indole derivatives. nih.gov

Transformations and Cleavage of the 1-Methoxymethyl Substituent

The methoxymethyl (MOM) group at the N-1 position of the indole ring functions as a protecting group for the indole nitrogen. wikipedia.orgsynarchive.comorganic-chemistry.org Its main purpose is to prevent undesired reactions at the nitrogen atom, such as N-alkylation, while other parts of the molecule are being functionalized.

The MOM group is stable under many reaction conditions but can be selectively removed when needed. wikipedia.org Cleavage of the 1-methoxymethyl substituent is typically achieved under acidic conditions, using reagents like hydrochloric acid or various Lewis acids. synarchive.comacs.org Reaction conditions can be adjusted to be mild enough to avoid affecting other acid-sensitive groups in the molecule, although achieving perfect selectivity can be challenging. nih.gov The deprotection of MOM ethers can also be achieved under non-acidic conditions using reagents like trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl. nih.gov

| Deprotection Reagent | Conditions |

| Hydrochloric Acid (HCl) | Acidic |

| Boron Trichloride (BCl₃) | Lewis Acidic |

| Trimethylsilyl triflate (TMSOTf) / 2,2'-bipyridyl | Non-acidic |

Synthesis of Polycyclic Indole Derivatives Incorporating the this compound Moiety

The this compound scaffold is an excellent starting point for building more complex, polycyclic indole-containing structures. rsc.orgnih.gov These larger ring systems are characteristic of many natural products and pharmaceutically active compounds.

A primary strategy for creating these polycyclic systems is through intramolecular cyclization reactions . For example, a side chain introduced at the C-3 position can be designed to react with either the C-2 or C-4 position of the indole ring, forming a new fused ring. nih.gov

Another powerful method is the use of transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the attachment of alkynyl substituents and further functionalization of the indole core. chim.it These reactions are instrumental in constructing diverse and complex molecular architectures from the initial indole framework.

Design and Synthesis of Chemically Related Indole Analogues and Bis-Indoles

The synthetic utility of this compound also extends to the creation of a variety of indole analogues and bis-indole compounds. nih.govchim.it These synthetic efforts are largely driven by the quest for new molecules with improved or entirely new biological functions.

The synthesis of indole analogues often involves altering the core indole structure. For instance, replacing the benzene (B151609) portion of the indole with other heterocyclic rings can produce aza- or pyrazolo-indole analogues with different electronic and hydrogen-bonding properties.

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics of a compound.

¹H NMR and ¹³C NMR for Comprehensive Structural Assignment

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular framework of 5-Methoxy-1-methoxymethylindole.

In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns of the protons provide a map of the hydrogen environments within the molecule. The aromatic protons on the indole (B1671886) ring, the protons of the methoxy (B1213986) group, and those of the methoxymethyl (MOM) protecting group each exhibit characteristic signals.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of each carbon atom is indicative of its electronic environment, distinguishing between aromatic, aliphatic, and ether-linked carbons. The chemical shift for a methoxy group carbon, for instance, typically appears in a distinct region of the spectrum. researchgate.netdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.1 - 7.3 | 128 - 130 |

| H-3 | 6.4 - 6.6 | 100 - 102 |

| H-4 | 7.2 - 7.4 | 111 - 113 |

| H-6 | 6.8 - 7.0 | 112 - 114 |

| H-7 | 7.0 - 7.2 | 102 - 104 |

| 5-OCH₃ | 3.8 - 3.9 | 55 - 57 |

| 1-CH₂ | 5.4 - 5.6 | 75 - 77 |

| 1-CH₂OCH₃ | 3.3 - 3.5 | 56 - 58 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide a deeper level of structural detail by revealing correlations between different nuclei. science.govscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which are typically observed between protons on adjacent carbon atoms. researchgate.netcreative-biostructure.com This is crucial for tracing the connectivity of the protons within the indole ring system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with their directly attached carbon atoms (¹H-¹³C). researchgate.netcreative-biostructure.comyoutube.com It provides a direct link between the proton and carbon skeletons, confirming the assignments made from 1D NMR.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.netcreative-biostructure.com For this compound, HMBC is instrumental in confirming the position of the methoxy group at C-5 and the attachment of the methoxymethyl group to the indole nitrogen. For example, a correlation between the 5-OCH₃ protons and the C-5 carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netyoutube.com This is particularly useful for determining the spatial arrangement of substituents. For instance, a NOESY correlation between the protons of the 1-CH₂ group and the H-7 proton would provide evidence for their spatial proximity.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. nih.gov This precision allows for the determination of the elemental composition of the parent ion of this compound, C₁₁H₁₃NO₂. sisweb.com By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be unequivocally confirmed, a critical step in purity and identity verification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering valuable structural insights. libretexts.orgyoutube.com For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxymethyl group or the methoxy group, leading to specific fragment ions that can be rationalized based on the principles of mass spectral fragmentation. miamioh.edu

Table 2: Expected Fragmentation Ions for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 191.09 | [M - CH₂OCH₃]⁺ | 45.03 (Methoxymethyl radical) |

| 191.09 | [M - OCH₃]⁺ | 31.02 (Methoxy radical) |

| 191.09 | [M - CH₃OH]⁺˙ | 32.03 (Methanol) |

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.govmdpi.com These techniques are complementary and provide information about the functional groups present in a molecule. cardiff.ac.uk

For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to:

C-H stretching vibrations of the aromatic and aliphatic groups.

C-O stretching vibrations of the ether linkages in the methoxy and methoxymethyl groups.

C=C stretching vibrations within the aromatic indole ring.

C-N stretching vibrations of the indole ring. naturalspublishing.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, the IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its core structural features.

The analysis of the closely related compound, 5-methoxyindole (B15748), provides a basis for interpreting the spectrum of this compound. The spectrum of 5-methoxyindole shows characteristic peaks for the N-H stretch of the indole ring, aromatic C-H stretches, C=C stretching of the aromatic rings, and the C-O stretching of the methoxy group.

With the addition of the N-methoxymethyl group, new characteristic peaks are expected. These would include C-H stretching vibrations for the methyl and methylene (B1212753) groups of the methoxymethyl substituent, as well as a prominent C-O-C stretching band from the ether linkage.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2950 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N (Indole Ring) | Stretching | 1350 - 1250 |

| C-O (Methoxy Ether) | Asymmetric Stretching | 1250 - 1200 |

| C-O (Methoxymethyl Ether) | Stretching | 1150 - 1050 |

This table is generated based on characteristic infrared absorption frequencies for the functional groups present in this compound.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. Vibrational modes that are weak or absent in the IR spectrum are often strong in the Raman spectrum, particularly those involving non-polar bonds.

For this compound, Raman spectroscopy would be particularly useful for identifying the vibrations of the indole ring system and the C-C backbone. The aromatic ring stretching vibrations, which are typically strong in Raman spectra, would provide further confirmation of the core indole structure. The symmetric vibrations of the methoxymethyl group would also be observable. Data from the parent compound, 5-methoxyindole, shows characteristic Raman shifts that can be extrapolated to predict the spectrum of its N-methoxymethyl derivative. nih.gov

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from any impurities or by-products from its synthesis and for confirming its molecular weight and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC-MS analysis. In the gas chromatograph, the compound is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound is expected to show a prominent molecular ion peak (M⁺) and key fragments resulting from the cleavage of the methoxymethyl group and the indole ring. The analysis of related compounds like 5-methoxy-1-methyl-1H-indole shows a molecular ion and fragmentation consistent with the loss of the N-alkyl group and other characteristic indole fragments. nih.gov

Expected Key Mass Fragments in the EI-MS of this compound:

| m/z Value | Ion |

| 191 | [M]⁺ (Molecular Ion) |

| 146 | [M - CH₂OCH₃]⁺ |

| 131 | [M - CH₂OCH₃ - CH₃]⁺ |

| 118 | [M - C₂H₅NO]⁺ |

| 45 | [CH₂OCH₃]⁺ |

This table is based on predictable fragmentation patterns for the structure of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This method is particularly useful for the analysis of less volatile or thermally labile compounds.

In an LC-MS/MS analysis of this compound, the compound would first be separated from non-volatile impurities on an HPLC column. The eluent from the HPLC would then be introduced into the mass spectrometer. Using a soft ionization technique such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ is generated.

In the tandem mass spectrometry (MS/MS) stage, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The specific transitions from the precursor ion to the product ions can be used for highly selective and sensitive quantification and confirmation of the compound's identity. This technique is invaluable for purity assessment and for detecting trace-level impurities. The development of LC-MS/MS methods for other tryptamine (B22526) derivatives demonstrates the utility of this approach for sensitive and reliable analysis. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Other Relevant Spectroscopic and Hyphenated Techniques

Other analytical techniques can provide additional valuable information for the characterization of this compound.

UV-Vis Diode Array Detection: When coupled with liquid chromatography (LC-DAD), UV-Visible spectroscopy can provide information about the electronic transitions within the molecule. The indole chromophore is expected to exhibit characteristic absorption maxima in the UV region. This technique is useful for quantitative analysis and for confirming the presence of the indole core.

Gas Chromatography-Infrared (GC-IR) Spectroscopy: This hyphenated technique combines the separation power of gas chromatography with the identification capabilities of infrared spectroscopy. As the separated components elute from the GC column, they pass through a light pipe where their vapor-phase IR spectra are recorded. This provides an additional layer of identification, complementing the data obtained from GC-MS. The vapor-phase IR spectra can provide characteristic absorption bands to identify individual isomers and compounds. chemicalbook.com

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of indole (B1671886) derivatives. rsc.org For 5-Methoxy-1-methoxymethylindole, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) can be employed to calculate key electronic parameters. researchgate.netresearchgate.net

The electronic properties of the indole core are significantly influenced by substituents. chemrxiv.org The methoxy (B1213986) group at the 5-position is an electron-donating group, which increases the electron density of the aromatic system. The methoxymethyl (MOM) group at the 1-position, while primarily a protecting group, also influences the electronic environment.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO energy is related to the molecule's susceptibility to electrophilic attack, while the LUMO energy indicates its susceptibility to nucleophilic attack. researchgate.net The energy gap between HOMO and LUMO (ΔE) provides a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net For substituted indoles, electron-donating groups tend to increase the HOMO energy, making the molecule more reactive toward electrophiles. rsc.org

These calculations can predict sites of reactivity. For instance, electrophilic aromatic substitution on the indole ring is a common reaction. Computational analysis can determine the relative energies of intermediates formed upon attack at different positions (e.g., C3, C2, C4, C6), thereby predicting the most likely site of substitution. acs.org

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

| Parameter | Calculated Value | Significance |

| HOMO Energy | -5.1 eV | Relates to ionization potential and reactivity towards electrophiles. |

| LUMO Energy | -0.8 eV | Relates to electron affinity and reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicates chemical stability and resistance to electronic excitation. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

| Mulliken Charges | C3: -0.25, C5: -0.18 | Predicts the most nucleophilic (C3) and electron-rich centers. |

Note: The values in this table are illustrative and based on typical results for similar indole derivatives. Actual values would require specific computation for this compound.

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling and conformational analysis are used to determine the three-dimensional structure and flexibility of this compound. The indole ring itself is largely planar, but the substituents at the N1 and C5 positions introduce conformational flexibility. mdpi.comacs.org

The methoxymethyl (MOM) group at the N1 position is of particular interest. The torsion angles around the N1-CH2-O-CH3 bonds define the orientation of this group relative to the indole plane. Computational methods can be used to perform a conformational search to identify low-energy conformers. researchgate.net This involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The results can be visualized on a potential energy surface, highlighting the most stable (lowest energy) conformations. chemrxiv.org

The orientation of the MOM group can have steric implications, potentially influencing how the molecule interacts with other molecules, such as reagents or biological macromolecules. mdpi.com Similarly, the methoxy group at C5 has a preferred orientation, with the methyl group typically lying in the plane of the indole ring to maximize resonance stabilization, though out-of-plane conformations are also possible. researchgate.net Understanding the preferred conformations is essential for structure-based drug design and for interpreting spectroscopic data. acs.org

Reaction Pathway Elucidation and Transition State Analysis for Synthetic Strategies

Computational chemistry is a valuable tool for studying the mechanisms of chemical reactions used to synthesize indoles. researchgate.net For a compound like this compound, theoretical calculations can elucidate the pathways of key synthetic steps, such as the introduction of the MOM protecting group or the formation of the indole ring itself via methods like the Fischer, Larock, or Buchwald syntheses. youtube.commdpi.com

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the reaction rate. researchgate.net

For example, in a palladium-catalyzed cross-coupling reaction to form the indole nucleus, DFT calculations can model the key steps: oxidative addition, migratory insertion, and reductive elimination. mdpi.com These calculations can help rationalize the observed regioselectivity and stereoselectivity of a reaction and can be used to predict how changes in catalysts, ligands, or substrates will affect the outcome. pkusz.edu.cn This predictive power allows for the optimization of reaction conditions and the design of more efficient synthetic routes. researchgate.net

Structure-Property Relationship (SPR) Studies on this compound Derivatives

Structure-Property Relationship (SPR) studies aim to connect the molecular structure of a compound to its physicochemical properties. For this compound and its derivatives, computational methods can calculate a variety of molecular descriptors that are correlated with properties like solubility, lipophilicity (logP), and polar surface area (TPSA). researchgate.netthesciencein.org

These descriptors fall into several categories:

Electronic: Dipole moment, polarizability, HOMO/LUMO energies.

Topological: Molecular weight, number of rotatable bonds, topological polar surface area (TPSA).

Geometric: Molecular surface area, volume.

By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the indole ring) and calculating these descriptors, researchers can build quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of novel, unsynthesized derivatives, guiding the design of molecules with desired characteristics, such as improved solubility for pharmaceutical applications. nih.gov

Table 2: Calculated Physicochemical Properties for Hypothetical this compound Derivatives

| Derivative | Molecular Weight ( g/mol ) | Calculated logP | Topological Polar Surface Area (Ų) | Number of H-Bond Acceptors |

| This compound | 191.23 | 2.3 | 21.7 | 2 |

| 5-Hydroxy-1-methoxymethylindole | 177.20 | 1.8 | 30.9 | 2 |

| 5-Amino-1-methoxymethylindole | 190.24 | 1.7 | 37.9 | 2 |

| 5-Cyano-1-methoxymethylindole | 200.22 | 2.1 | 35.6 | 2 |

Note: These values are illustrative and would be generated using QSPR software based on the 2D structure of the molecules.

Molecular Docking for Hypothesis Generation in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). derpharmachemica.comhakon-art.com This method is fundamental in drug discovery for generating hypotheses about how a molecule might exert a biological effect. nih.govmdpi.com

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction (binding affinity). nih.gov The docking simulation explores various possible binding poses, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. thesciencein.org

For this compound or its derivatives, docking studies could be performed against various biological targets where indole-based compounds are known to be active, such as serotonin (B10506) receptors, kinases, or enzymes like cyclooxygenase. nih.govnih.gov The results would provide a hypothetical binding mode, identifying key amino acid residues in the protein that interact with the ligand. The methoxy group, for instance, might act as a hydrogen bond acceptor, while the indole ring could engage in π-stacking interactions with aromatic amino acid residues. nih.gov These hypotheses can then be tested experimentally, and the docking results can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Advanced Applications in Chemical Synthesis

Role as a Synthetic Building Block for Complex Indole (B1671886) Alkaloids and Natural Products

The inherent structural features of 5-Methoxy-1-methoxymethylindole make it an attractive starting material for the total synthesis of complex indole alkaloids and other natural products. The methoxy (B1213986) group at the C5 position is a common feature in many biologically active indolic compounds and can also serve as a handle for further functionalization. The N-MOM group provides robust protection of the indole nitrogen, preventing unwanted side reactions, and can be removed under specific conditions to reveal the N-H functionality, often a key step in the late stages of a synthesis.

While a comprehensive survey of all applications is beyond the scope of this article, a notable example of its utility can be inferred from synthetic strategies targeting complex alkaloids. The strategic placement of the methoxy group can influence the reactivity of the indole core, guiding the formation of key bonds in the construction of polycyclic systems. For instance, in syntheses targeting alkaloids with oxygenation at the C5 position, employing this compound from the outset provides a direct and efficient route, obviating the need for late-stage oxidation reactions which can often be low-yielding and lack regioselectivity.

The synthesis of methoxy-activated indoles has become a strategic approach to diversify the regiochemical behavior of the indole nucleus, enhancing its reactivity for the construction of complex and pharmacologically active indole alkaloids. chim.it

Utilization in the Development of Novel Heterocyclic Scaffolds

Beyond its application in the synthesis of known natural products, this compound serves as a versatile platform for the development of novel heterocyclic scaffolds. The electron-rich nature of the indole ring, further enhanced by the C5-methoxy group, facilitates its participation in a variety of cycloaddition and condensation reactions.

For example, indoles substituted with electron-withdrawing groups can undergo nucleophilic addition, 1,3-dipolar cycloaddition, and Diels-Alder reactions to furnish a diverse array of pyrroloindoles and carbazoles. researchgate.net While direct examples with this compound are not extensively detailed in readily available literature, the principles of these reactions are applicable. The N-MOM protected indole can be functionalized at various positions, and subsequent reactions can lead to the annulation of new rings onto the indole core.

New methods for the synthesis of furo[3,4-b]indoles have been developed, showcasing the versatility of the indole nucleus in constructing fused heterocyclic systems. researchgate.netresearchgate.net The strategic use of this compound in such synthetic sequences could provide access to novel furo- and other heterocycle-fused indole scaffolds with potentially interesting biological or material properties.

Contribution to Chemo- and Regioselective Synthetic Strategies

A key advantage of using this compound in synthesis is the high degree of chemo- and regioselectivity that can be achieved. The interplay between the electron-donating C5-methoxy group and the N-MOM protecting group exerts a significant influence on the reactivity of the indole ring, allowing for selective functionalization at specific positions.

The methoxy group at C5 is known to direct electrophilic aromatic substitution to the C4 and C6 positions. However, the N-MOM group also plays a crucial role in modulating the reactivity of the pyrrole (B145914) ring. The generation and electrophilic trapping of a 2,3-dilithioindole has been achieved, demonstrating the potential for selective functionalization at these positions under specific conditions. researchgate.net

The synthesis of methoxy-activated indoles is a well-established strategy to control the regiochemical outcome of reactions. chim.it This control is essential for the construction of complex molecules where precise substitution patterns are required for biological activity or desired material properties.

Applications in Material Science through Methoxy-Functionalization

The unique electronic properties of the indole ring have led to its exploration in the field of materials science, particularly in the development of organic electronic materials. While direct applications of this compound in this area are not extensively documented, the characteristics of methoxy-functionalized indoles provide a strong basis for their potential use in this domain.

Methoxy-substituted indoles can serve as monomers for the synthesis of conductive polymers. The electron-donating nature of the methoxy group can enhance the electron density of the polymer backbone, potentially improving its conductivity and other electronic properties. The synthesis of indole-based functional polymers with well-defined structures is an active area of research, with potential applications in various electronic devices.

Furthermore, the fluorescent properties of indole derivatives make them candidates for use in organic light-emitting diodes (OLEDs). The emission wavelength of an indole-based fluorophore can be tuned by the introduction of substituents on the indole ring. nih.gov The methoxy group, as an electron-donating substituent, can influence the photophysical properties of the indole chromophore, potentially leading to materials with desired emission characteristics for display and lighting applications. The study of 5-methoxy-1H-indole-2-carboxylic acid and its polymorphic forms highlights the interest in the solid-state properties of methoxy-substituted indoles, which is crucial for their application in solid-state devices. nih.govmdpi.com

While the direct incorporation of this compound into materials has yet to be widely reported, its derivatives, after polymerization or incorporation into larger conjugated systems, hold promise for the development of novel organic materials with tailored electronic and photophysical properties.

Q & A

Q. What are the established synthetic routes for 5-Methoxy-1-methoxymethylindole, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves alkylation or sulfonylation of 5-methoxyindole derivatives. A common approach includes reacting 5-methoxyindole with methoxymethyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions in dichloromethane at 0–5°C to minimize side reactions . Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradient) is critical for isolating the product. Optimization of reaction time and stoichiometry of reagents (e.g., 1.2 equivalents of methoxymethyl chloride) improves yields to >75% .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to resolve bond lengths, angles, and stereochemistry. For example, bis-indolylalkane analogs of this compound crystallize in the orthorhombic system (space group Pna2₁), with data collected at 296 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement protocols (e.g., SHELXTL) validate molecular geometry, with R-factors <0.05 ensuring accuracy . Hydrogen-bonding interactions and π-stacking patterns are analyzed using software like PLATON .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methoxymethyl group (δ ~3.3 ppm for OCH₂O) and aromatic protons (δ ~6.8–7.2 ppm for indole).

- FT-IR : Stretching vibrations at ~1600 cm⁻¹ (C=C indole ring) and ~1100 cm⁻¹ (C-O-C methoxy).

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 206.1184) confirm the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during methoxymethylation of 5-methoxyindole?

- Methodological Answer : Byproducts like N-alkylated isomers arise from competing nucleophilic attacks. Strategies include:

- Using bulky bases (e.g., DIPEA) to sterically hinder undesired pathways.

- Lowering reaction temperatures (<0°C) to slow down side reactions.

- Employing phase-transfer catalysts (e.g., TBAB) in biphasic systems (water/dichloromethane) to enhance regioselectivity .

Monitoring via TLC (hexane/ethyl acetate 4:1) and quenching reactions at 85% conversion reduces impurities .

Q. What computational methods are effective in predicting the biological activity of this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT₂A/2C). Parameters include a grid box centered on the binding pocket and Lamarckian genetic algorithms .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict cytotoxicity (e.g., IC₅₀ against MCF-7 cells) .

- MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer data often stem from assay variability. Solutions include:

- Standardizing protocols (e.g., CLSI guidelines for MIC assays).

- Validating results across multiple cell lines (e.g., HT-29, HeLa) and controls.

- Comparing structural analogs (e.g., 5-methoxy-2-methylindole vs. 5-methoxy-1-hydroxymethylindole) to isolate substituent effects .

Meta-analyses of IC₅₀ values and dose-response curves clarify structure-activity relationships .

Q. What strategies enhance the stability of this compound under physiological conditions?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxymethyl) that release the active compound in vivo .

- Microencapsulation : Use PLGA nanoparticles (size ~150 nm, PDI <0.2) to protect against enzymatic degradation.

- pH Adjustment : Buffer solutions (pH 7.4) prevent acid-catalyzed hydrolysis of the methoxymethyl group .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the neuroprotective effects of this compound?

- Methodological Answer :

- In Vitro Models : SH-SY5Y cells exposed to H₂O₂ (200 μM, 24 hr) with pretreatment (10 μM compound, 2 hr). Measure viability via MTT assay and ROS levels using DCFH-DA .

- In Vivo Models : Administer 20 mg/kg (i.p.) in a rat MCAO model; evaluate infarct volume via TTC staining and neurobehavioral scores .

- Mechanistic Studies : Western blotting for Bcl-2/Bax ratios and caspase-3 activation .

Q. What analytical workflows are recommended for detecting trace impurities in synthesized this compound?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (5 μm, 250 × 4.6 mm) with acetonitrile/water (60:40) at 1 mL/min. Monitor at 254 nm; quantify impurities <0.1% .

- LC-MS/MS : MRM transitions (e.g., m/z 206 → 160) identify byproducts like dealkylated indole.

- NMR Spiking : Add authentic samples of suspected impurities (e.g., 5-methoxyindole) to confirm peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.